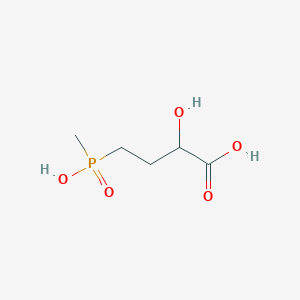

2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid

Descripción

Propiedades

IUPAC Name |

2-hydroxy-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c1-11(9,10)3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUMCCNFRWDETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid involves several steps. One common synthetic route includes the reaction of butanoic acid derivatives with phosphorylating agents under controlled conditions . Industrial production methods often involve the use of high-purity reagents and specific catalysts to ensure the desired product yield and purity .

Análisis De Reacciones Químicas

2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Herbicidal Properties

HMB-Phos is primarily recognized as an intermediate in the synthesis of glufosinate, a widely used herbicide. Glufosinate acts by inhibiting the enzyme glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plants, which ultimately causes their death. The preparation of HMB-Phos as a precursor allows for the efficient production of glufosinate, making it a critical component in herbicide formulation.

Table 1: Comparison of Herbicides Derived from HMB-Phos

| Herbicide | Active Ingredient | Mechanism of Action | Application Area |

|---|---|---|---|

| Glufosinate | HMB-Phos | Inhibition of glutamine synthetase | Broad-spectrum herbicide |

| Phosphinothricin | HMB-Phos | Inhibition of amino acid biosynthesis | Selective weed control |

Nutritional Supplementation in Livestock

HMB-Phos has been investigated for its effects on livestock performance. Studies have shown that dietary supplementation with HMB can enhance milk production and improve nutrient absorption in dairy cows. For instance, a study indicated that cows receiving HMB supplementation exhibited increased plasma concentrations of essential amino acids, which are crucial for milk synthesis.

Case Study: Impact on Dairy Cows

- Objective : Assess the lactation response to HMB supplementation.

- Methodology : Sixty-one Holstein cows were divided into treatment groups receiving varying levels of HMB.

- Findings : Cows supplemented with HMB showed a significant increase in milk yield compared to control groups.

Metabolic Pathway Studies

HMB-Phos is utilized in research to study metabolic pathways involving phosphonates and their biological effects. Its role as a phosphonate compound allows researchers to investigate its interactions with enzymes involved in phosphate metabolism.

Table 2: Key Findings from Metabolic Studies Involving HMB-Phos

Potential Drug Development

Research into the pharmacological properties of HMB-Phos has indicated potential applications in drug development, particularly for conditions related to metabolic disorders. Its structural similarity to other bioactive compounds suggests it may interact with various biological targets.

Case Study: Drug Interaction Studies

- Objective : Explore the interaction of HMB-Phos with metabolic enzymes.

- Methodology : In vitro assays were conducted to assess enzyme inhibition.

- Findings : Preliminary results indicate that HMB-Phos may inhibit specific enzymes involved in glucose metabolism, suggesting potential use in managing diabetes.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to disruptions in metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the synthesis of amino acids and other essential biomolecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

HMB is often compared to DL-methionine and other methionine sources. Key distinctions include:

Table 1: Comparative Analysis of HMB and DL-Methionine

Key Findings:

Rumen Stability : HMB exhibits superior rumen bypass compared to unprotected DL-methionine, making it effective in ruminant diets. Studies show 40% of ingested HMB reaches the small intestine for absorption .

Absorption : In broilers, HMB absorption is ~65–80% of DL-methionine due to passive diffusion mechanisms, while DL-methionine utilizes active transport .

Biological Efficacy : HMB demonstrates 65–88% equivalence to DL-methionine in poultry growth trials. For example, supplementing 0.2% HMB improved broiler weight gain by 12% compared to controls, though DL-methionine yielded 18% improvement .

Thermal Stability : HMB retains efficacy under heat stress, whereas DL-methionine absorption decreases by 20–30% at 35°C .

Research Findings and Data

Ruminant Studies

- Dairy Cows : HMB supplementation (15 g/day) increased milk yield by 1.5 kg/day and milk protein by 0.1% .

- Beef Cattle : HMB enhanced feed efficiency (6.5%) and carcass weight (4.2%) in finishing cattle .

Poultry and Swine Studies

- Broilers : HMB at 0.1–0.3% improved feed conversion ratio (FCR) by 5–8%, though DL-methionine achieved 10% improvement at equivalent doses .

- Ducks : HMB showed 75% efficacy relative to DL-methionine in weight gain .

- Swine: HMB and DL-methionine produced comparable growth rates when iso-nitrogenous diets were fed .

Actividad Biológica

2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid (also known as L-glufosinate) is an amino acid derivative that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical applications. This compound is primarily recognized for its role as a herbicide, but recent studies have revealed additional biological properties that may have implications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

The molecular structure of 2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid can be represented as follows:

- Chemical Formula : C5H12NO5P

- Molecular Weight : 195.13 g/mol

The compound features a hydroxymethyl group and a phosphoryl moiety, which are critical for its biological interactions.

2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid acts primarily as an inhibitor of the enzyme glutamine synthetase, which plays a crucial role in nitrogen metabolism. By inhibiting this enzyme, the compound disrupts the synthesis of glutamine from glutamate and ammonia, leading to an accumulation of toxic ammonia levels in plants and microorganisms. This mechanism underlies its efficacy as a herbicide, particularly against broadleaf weeds.

Herbicidal Activity

The herbicidal properties of 2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid are well-documented. It is used in agriculture to control weed populations effectively. The compound's ability to inhibit glutamine synthetase results in plant death due to nitrogen imbalance.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, research has shown its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Potential Therapeutic Uses

There is emerging interest in the therapeutic applications of 2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid. Preliminary studies suggest it may have neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels could be beneficial for conditions such as Alzheimer's disease.

Case Studies

- Herbicidal Efficacy : A study conducted on the effectiveness of L-glufosinate in controlling specific weed species demonstrated significant reductions in biomass and seed production when applied at recommended dosages. The study highlighted the importance of timing and environmental conditions on herbicidal performance.

- Antimicrobial Activity : In vitro assays revealed that 2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid showed inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Neuroprotective Effects : A recent animal study suggested that administration of the compound improved cognitive function in models of induced neurodegeneration, possibly through modulation of oxidative stress pathways.

Comparative Analysis

| Property/Activity | 2-Hydroxy-4-(hydroxymethylphosphoryl) Butanoic Acid | Other Amino Acid Derivatives |

|---|---|---|

| Herbicidal Efficacy | High efficacy against broadleaf weeds | Variable efficacy |

| Antimicrobial Activity | Effective against certain bacteria and fungi | Varies widely |

| Neuroprotective Effects | Potential benefits observed in animal models | Limited evidence |

Q & A

Q. What are the key synthetic pathways for 2-Hydroxy-4-(hydroxymethylphosphoryl) butanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves phosphorylation of a hydroxybutanoic acid precursor. For example, a multi-step approach could include:

Protection of the 2-hydroxy group using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions.

Phosphorylation at the 4-position via reaction with phosphorous oxychloride (POCl₃) or bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) under anhydrous conditions.

Deprotection using tetrabutylammonium fluoride (TBAF) to regenerate the hydroxyl group.

Purity optimization involves HPLC purification (C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient) and recrystallization from ethanol/water mixtures. Impurity profiling should reference pharmacopeial standards for analogous compounds (e.g., EP impurity guidelines in ) .

Q. Which analytical techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm the positions of hydroxyl and phosphoryl groups. -NMR is critical for verifying phosphorylation (δ ~0–5 ppm for phosphonates) .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode to detect [M-H]⁻ ions.

- HPLC with UV/Vis detection : Monitor purity using a reverse-phase column (e.g., Agilent Zorbax SB-C18) and compare retention times to synthetic standards (as in ’s HMB analysis) .

Q. How does the phosphoryl group influence solubility and stability in aqueous solutions?

- Methodological Answer : The phosphoryl group enhances hydrophilicity, increasing aqueous solubility compared to non-phosphorylated analogs. Stability studies should assess:

- pH-dependent hydrolysis : Use buffered solutions (pH 2–9) and monitor degradation via HPLC. Phosphoester bonds are prone to hydrolysis under alkaline conditions.

- Temperature stability : Accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines). Data from analogous compounds (e.g., ’s HMTBa) suggest degradation pathways involving sulfur or phosphorus loss .

Advanced Research Questions

Q. How can contradictions in bioactivity data across in vitro models be resolved?

- Methodological Answer : Contradictions often arise from differences in cell lines, assay conditions, or metabolite interference. Strategies include:

- Orthogonal assays : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability assays (MTT or ATP-luciferase).

- Metabolomic profiling : Use LC-MS to identify intracellular metabolites that may compete with the compound (e.g., ’s pathogen mitigation studies using HMTBa) .

- Standardized controls : Include reference compounds like phosphorylated amino acids to normalize inter-lab variability.

Q. What computational approaches predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against phosphoryl-binding domains (e.g., kinase ATP pockets). Validate with mutagenesis studies targeting predicted binding residues.

- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters from ’s nitrilase studies can guide forcefield selection .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model phosphorylation transition states to elucidate enzymatic interactions.

Q. What methodologies assess stability under varying pH and temperature?

- Methodological Answer :

- Forced degradation studies :

| Condition | Parameters | Analytical Endpoint |

|---|---|---|

| Acidic (0.1 M HCl) | 40°C, 72 hours | HPLC purity (%) |

| Alkaline (0.1 M NaOH) | 25°C, 48 hours | -NMR peak loss |

| Oxidative (3% H₂O₂) | 25°C, 24 hours | HRMS for oxidation products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.